1,3-Dioxane-4-methanol, 2-phenyl-, (4R)-
Overview
Description
1,3-Dioxane-4-methanol, 2-phenyl-, (4R)- is a chemical compound characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions, a methanol group at the 4 position, and a phenyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxane-4-methanol, 2-phenyl-, (4R)- can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxane-4-methanol, 2-phenyl-, (4R)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxane-4-methanol, 2-phenyl-, (4R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4-methanol, 2-phenyl-, (4R)- involves its interaction with molecular targets through its functional groups. The methanol group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.
Comparison with Similar Compounds
1,3-Dioxane: A similar compound with a six-membered ring containing two oxygen atoms but without the methanol and phenyl groups.
1,3-Dioxolane: A five-membered ring analog with similar reactivity but different structural properties.
Uniqueness: 1,3-Dioxane-4-methanol, 2-phenyl-, (4R)- is unique due to the presence of both the methanol and phenyl groups, which confer distinct chemical and physical properties. These functional groups enhance its versatility in synthetic applications and potential biological activity compared to its simpler analogs.
Properties
IUPAC Name |
[(4R)-2-phenyl-1,3-dioxan-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFYATZNXPXIAY-NFJWQWPMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1CO)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O[C@H]1CO)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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